molecular formula C11H23ClN2O2 B13943675 Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B13943675
M. Wt: 250.76 g/mol
InChI Key: DGLBZOQMUNSFPP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an aminomethyl group at the 4-position. The reaction conditions often include the use of solvents like dichloromethane and reagents such as Boc anhydride and formaldehyde. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound’s piperidine ring provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the aminomethyl group.

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: A closely related compound with similar reactivity and applications.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an additional phenyl group, providing different chemical properties and applications.

Uniqueness

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)9-4-6-13(8-12)7-5-9;/h9H,4-8,12H2,1-3H3;1H

InChI Key

DGLBZOQMUNSFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CN.Cl

Origin of Product

United States

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